molecular formula C12H21NO4 B3098389 N-Boc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid CAS No. 1335031-77-0

N-Boc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid

Cat. No.: B3098389
CAS No.: 1335031-77-0
M. Wt: 243.30
InChI Key: GKDUYHIMOWUHAF-UFBFGSQYSA-N
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Description

N-Boc-(±)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid is a bicyclic amino acid derivative featuring a cyclopentane ring substituted with a 2-amino-2-methyl group and a carboxylic acid moiety. The tert-butoxycarbonyl (Boc) group protects the amino functionality, enhancing stability during synthetic processes. This compound’s rigid cyclopentane backbone and stereochemical configuration (±-cis) make it valuable in peptide synthesis, drug design, and materials science, where conformational restriction and stereoselectivity are critical .

Properties

IUPAC Name

(1R,2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-12(4)7-5-6-8(12)9(14)15/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15)/t8-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDUYHIMOWUHAF-UFBFGSQYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid typically involves the protection of the amino group of cis-2-amino-2-methyl-cyclopentane-carboxylic acid using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or ethanol at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for efficient mixing and temperature control, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as H-BEA zeolite, can further enhance the efficiency of the reaction .

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine. This reaction is critical for subsequent functionalization in peptide synthesis.

Reagents/Conditions Products Mechanistic Notes Reference
Trifluoroacetic acid (TFA) in dichloromethane (DCM), room temperatureFree amine (cis-2-amino-2-methyl-cyclopentane-carboxylic acid)Acidolysis cleaves the Boc group via protonation of the carbamate oxygen, releasing CO₂ and tert-butanol .
Hydrochloric acid (HCl) in dioxane or waterAmine hydrochloride saltStrong mineral acids provide quantitative deprotection, often used for salt formation.

Key Findings :

  • Deprotection with TFA avoids racemization, making it ideal for chiral amino acid derivatives .

  • The resulting free amine is highly reactive, enabling participation in coupling or alkylation reactions.

Coupling Reactions

The carboxylic acid group undergoes activation for peptide bond formation, typically using carbodiimide-based reagents.

Reagents/Conditions Products Yield Reference
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DIEA (N,N-Diisopropylethylamine) in DCMPeptide conjugates (e.g., Gly-ACPC derivatives)60%
Boc-Gly-OH, HATU, DIEATripeptide (Boc-Gly-ACPC-Gly)55%

Mechanistic Insights :

  • HATU activates the carboxylic acid as an acyloxyphosphonium intermediate, facilitating nucleophilic attack by the amine .

  • DIEA neutralizes the HCl byproduct, ensuring efficient coupling.

Esterification and Hydrolysis

The carboxylic acid can be converted to esters or regenerated via hydrolysis.

Reaction Type Reagents/Conditions Products Reference
EsterificationMethyl iodide (MeI), NaHCO₃ in DMFMethyl ester derivative
HydrolysisBa(OH)₂·8H₂O in THF/H₂O, room temperatureRegenerated carboxylic acid

Applications :

  • Esterification improves solubility in organic solvents for subsequent reactions .

  • Hydrolysis under mild basic conditions avoids degradation of the cyclopentane ring.

Substitution at the Amino Group

After Boc deprotection, the free amine participates in nucleophilic substitution or acylation.

Reagents/Conditions Products Notes Reference
Benzylamine, DMFN-Benzyl-ACPC derivativesStereoselective aza-Michael addition .
Acetyl chloride, pyridineN-Acetyl-ACPCAcylation enhances metabolic stability.

Stereochemical Considerations :

  • The cis configuration of the amino and methyl groups directs regioselectivity in substitution reactions .

Intramolecular Interactions and Conformational Analysis

The compound’s rigid cyclopentane ring and substituents influence its conformational preferences.

Technique Key Observations Reference
NMR (NOESY, Δδ/ΔT)- Intramolecular H-bonds between NH-ACPC and C=O groups stabilize β-turn conformations .
- Two dominant conformers identified in solution .
X-ray crystallography- Methyl group introduces steric hindrance, favoring specific ring puckering modes.

Comparative Reactivity Table

Reaction Type Reagents Conditions Key Product Yield/Selectivity
Boc DeprotectionTFA/DCMRoom temperatureFree amineQuantitative
Peptide CouplingHATU, DIEADCM, 24 hGly-ACPC dipeptide60%
EsterificationMeI, NaHCO₃DMF, 12 hMethyl ester85%
Aza-Michael AdditionBenzylamineDMF, 24 hN-Benzyl-ACPC91%

Scientific Research Applications

Chemical Properties and Structure

N-Boc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid has the molecular formula C₁₂H₂₁NO₄ and features a cyclopentane ring with a carboxylic acid group and a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. The Boc group serves as a protective moiety that allows for selective reactions without interfering with the amine's reactivity during peptide synthesis .

Peptide Synthesis

One of the primary applications of Boc-ACPC is in peptide synthesis. The Boc group protects the amine during the elongation of peptide chains, which is critical in preventing side reactions. Once the desired peptide sequence is assembled, the Boc group can be removed under mild acidic conditions, revealing a free amine that can participate in further reactions to form complex peptides.

Building Block for Organic Synthesis

Boc-ACPC serves as a valuable building block in organic synthesis due to its functional groups, which allow for various chemical transformations such as:

  • Amide bond formation
  • Esterification
  • Alkylation

These reactions enable chemists to create more complex organic molecules tailored for specific applications.

Research has indicated that compounds structurally related to Boc-ACPC may interact with biological targets such as glutamate receptors. For instance, derivatives of this compound have shown potential as ligands for integrin receptors, which play significant roles in cell signaling and adhesion processes. Studies have demonstrated that cyclic peptidomimetics incorporating Boc-ACPC can exhibit nanomolar affinity for integrin receptors, suggesting their potential use in therapeutic applications .

Case Study: Integrin Ligands

A study published in 2020 highlighted the synthesis of cyclic RGD (Arg-Gly-Asp) peptides containing Boc-ACPC scaffolds. These compounds were evaluated for their binding affinity to integrin receptors αvβ3 and α5β1. The results showed that certain cyclic peptides exhibited competitive binding with IC50 values comparable to established ligands like Cilengitide, indicating their potential as therapeutic agents in cancer treatment .

Mechanism of Action

The mechanism of action of N-Boc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino functionality, preventing unwanted side reactions during synthetic processes. Upon deprotection, the free amino group can participate in various chemical reactions, such as forming peptide bonds or undergoing further functionalization .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-Boc-(±)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid with four related Boc-protected amino acid derivatives, focusing on structural features, physicochemical properties, synthesis, and applications.

Structural and Physicochemical Properties

Table 1: Key Properties of N-Boc-(±)-cis-2-amino-2-methyl-cyclopentane-carboxylic Acid and Analogues
Compound Name Molecular Formula Molecular Weight CAS RN Melting Point (°C) Purity Structural Features
N-Boc-(±)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid C₁₂H₂₁NO₄ 243.30 Not provided Not reported >95.0% Cyclopentane, 2-amino-2-methyl, cis configuration
1-N-Boc-aminocyclopentanecarboxylic acid C₁₁H₁₉NO₄ 229.27 35264-09-6 130–131 >95.0% Cyclopentane, 1-amino, no methyl substituent
(1S,4R)-N-Boc-1-aminocyclopent-2-ene-4-carboxylic acid C₁₁H₁₇NO₄ 227.25 151907-80-1 152 98% ee Cyclopentene, 1-amino-4-carboxy, unsaturated ring
1-(Boc-Amino)cyclopropanecarboxylic acid C₉H₁₅NO₄ 201.22 88950-64-5 Not reported >95.0% Cyclopropane, 1-amino, smaller ring strain
(S)-N-Boc-2-Amino-4-methylpentyl cyanide C₁₂H₂₁N₂O₂ 225.31 Not provided Not reported 98% Linear chain, cyanide substituent, chiral center
Key Observations:
  • The unsaturated cyclopentene analogue introduces planarity, altering conjugation and steric interactions .
  • Substituents: The 2-methyl group in the target compound enhances hydrophobicity (log P ~1.8 estimated) compared to 1-N-Boc-aminocyclopentanecarboxylic acid (log P ~1.3) .
  • Stereochemistry : The (±)-cis configuration of the target compound contrasts with the enantiomerically pure (1S,4R)-cyclopentene derivative (98% ee), impacting biological target interactions .

Biological Activity

N-Boc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid is a cyclic amino acid derivative that has garnered attention for its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological implications, and relevant case studies.

Structural Characteristics

This compound features a cyclopentane ring with an amino group and a carboxylic acid functional group. The presence of the tert-butyloxycarbonyl (Boc) protective group enhances its stability and makes it suitable for various chemical reactions, particularly in peptide synthesis. The molecular formula is C10_{10}H17_{17}N1_{1}O2_{2}, with a molecular weight of approximately 183.25 g/mol .

Antimicrobial Properties

Research indicates that derivatives of cyclic amino acids, including this compound, exhibit significant antimicrobial activity. For instance, related compounds have demonstrated antibacterial effects against Gram-positive and Gram-negative bacteria at low concentrations (MIC values ranging from 1 to 5 µg/mL) . The mechanism of action is believed to involve interference with protein synthesis by mimicking natural amino acids, thereby inhibiting the function of aminoacyl-tRNA synthetases .

Neuropharmacological Effects

The compound has also been studied for its potential effects on the central nervous system. Similar cyclic amino acids have been shown to act as modulators of glutamate receptors, which are crucial in neurotransmission . Specifically, compounds like meso-cis ACPT have been identified as selective agonists for group III metabotropic glutamate receptors, suggesting that this compound may possess neuroactive properties .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the cyclopentane ring and subsequent functionalization. The Boc protection strategy is widely employed to facilitate further reactions without compromising the amino group .

Table 1: Comparison of Related Compounds

Compound NameMolecular Structure FeaturesBiological Activity
This compoundCyclic structure with Boc protectionPotential antibiotic and neuroactive properties
cis-2-(Aminomethyl)cyclopentane-1-carboxylic acidSimilar cyclic structure without Boc protectionAntibacterial activity against various pathogens
meso-cis ACPTContains multiple carboxylic groupsSelective agonist for metabotropic glutamate receptors

Case Study 1: Antibacterial Activity

A study conducted on the antibacterial properties of cyclic amino acids demonstrated that this compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined through standard broth dilution methods, confirming its potential as an antibiotic agent .

Case Study 2: Neuropharmacological Screening

In another investigation into the neuropharmacological effects, this compound was tested for its interaction with glutamate receptors. The results indicated that it could modulate receptor activity, suggesting implications for treating neurological disorders .

Q & A

Q. What are the key steps to synthesize N-Boc-(±)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid with high stereochemical control?

  • Methodological Answer : Begin with a cyclopentane scaffold functionalized at C2 with amino and methyl groups. Introduce the Boc (tert-butoxycarbonyl) protecting group using di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., NaHCO₃/DMF) to prevent side reactions. Optimize enantiomeric purity via chiral resolution techniques, such as enzymatic kinetic resolution or chiral HPLC. For racemic mixtures, consider diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives). Monitor reaction progress via TLC and confirm stereochemistry using NOESY NMR .

Q. Which analytical methods are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., cis-methyl and amino groups via coupling constants and NOE correlations).
  • Chiral HPLC : Employ Chiralpak® IG or AD-H columns with hexane/isopropanol gradients to assess enantiopurity.
  • Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₂H₂₁NO₄, MW 243.30) and fragmentation patterns.
  • Melting Point Analysis : Compare observed mp (e.g., 130–131°C) with literature values to detect polymorphic impurities .

Q. How can researchers prevent racemization during Boc deprotection in downstream applications?

  • Methodological Answer : Use mild acidic conditions (e.g., 4M HCl/dioxane or TFA/DCM at 0°C) to cleave the Boc group without disturbing the stereochemistry. Avoid prolonged exposure to strong acids or bases. Monitor deprotection via FT-IR (loss of Boc carbonyl peak at ~1680 cm⁻¹) and quench the reaction immediately after completion .

Advanced Research Questions

Q. How to resolve contradictions in reported melting points or spectroscopic data for this compound?

  • Methodological Answer : Discrepancies in physical properties (e.g., mp variations) may arise from polymorphic forms or residual solvents. Recrystallize the compound from ethyl acetate/hexane mixtures and analyze via differential scanning calorimetry (DSC) to identify thermal transitions. Cross-validate NMR data with computational models (e.g., DFT-based chemical shift predictions) to resolve spectral ambiguities .

Q. What strategies address conflicting stereochemical assignments in cyclopentane-based amino acids?

  • Methodological Answer : Perform X-ray crystallography to unambiguously determine the absolute configuration. For flexible cyclopentane rings, use dynamic NMR (variable-temperature studies) to assess ring-flipping barriers and confirm substituent spatial arrangements. Compare experimental optical rotation values with density functional theory (DFT)-calculated data .

Q. How does the C2 methyl group influence conformational stability in peptide backbone integration?

  • Methodological Answer : The methyl group restricts ring puckering, enhancing rigidity. Conduct molecular dynamics (MD) simulations to analyze backbone dihedral angles in model peptides. Experimentally, compare circular dichroism (CD) spectra of peptides incorporating methylated vs. non-methylated analogs to evaluate structural stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Boc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid
Reactant of Route 2
Reactant of Route 2
N-Boc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid

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